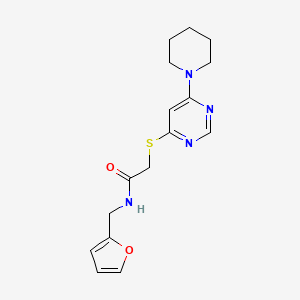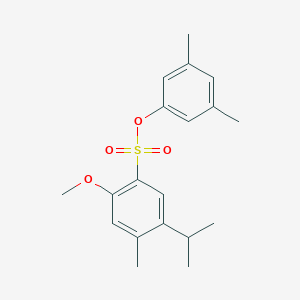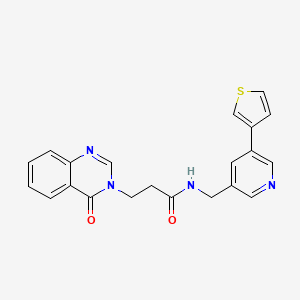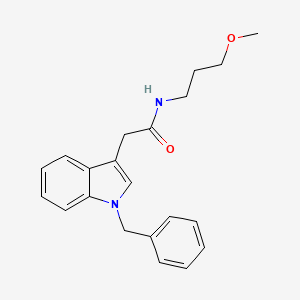
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide, also known as BIA-10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). It was initially developed as a potential treatment for pain and anxiety disorders. However, during a clinical trial in 2016, it caused severe brain damage in some participants, leading to its withdrawal from development. Despite this, the compound remains of interest to researchers due to its unique structure and potential therapeutic applications.
Mecanismo De Acción
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide inhibits the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can lead to reduced pain and inflammation. Additionally, this compound has been shown to have effects on other signaling pathways in the body, including the serotonin and dopamine systems, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the body, which can lead to reduced pain and inflammation. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide is its unique structure, which makes it a useful tool for studying the endocannabinoid system and related signaling pathways. Additionally, its potential therapeutic applications make it of interest to researchers studying pain, anxiety, and neurodegenerative diseases. However, its toxicity in humans limits its use in clinical studies, and caution should be taken when working with the compound in the lab.
Direcciones Futuras
Despite the withdrawal of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide from clinical development, the compound remains of interest to researchers due to its unique structure and potential therapeutic applications. Future research could focus on developing safer analogs of the compound that retain its therapeutic effects while minimizing its toxicity. Additionally, further studies could investigate the role of this compound in the endocannabinoid system and related signaling pathways, as well as its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide involves a multistep process starting from commercially available starting materials. The key step involves the reaction of 2-(1-benzyl-1H-indol-3-yl)acetic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted into the final product through a series of purification steps.
Aplicaciones Científicas De Investigación
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to increase levels of endocannabinoids, which are natural compounds in the body that regulate pain and inflammation. This has led to its investigation as a potential treatment for pain, anxiety, and other disorders. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1-benzylindol-3-yl)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-13-7-12-22-21(24)14-18-16-23(15-17-8-3-2-4-9-17)20-11-6-5-10-19(18)20/h2-6,8-11,16H,7,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYIPHZDFVLOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

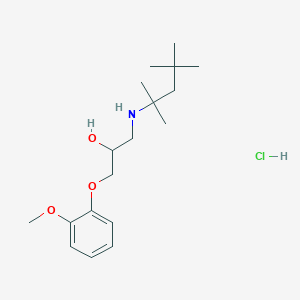
![5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2909242.png)

![(Z)-7-methoxy-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B2909245.png)
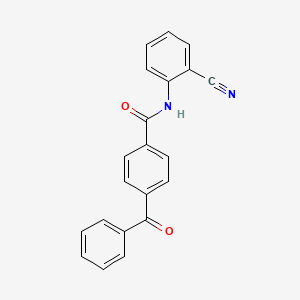
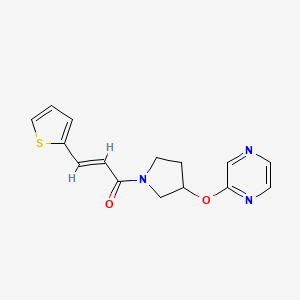
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2909249.png)
![2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2909252.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl](/img/structure/B2909253.png)
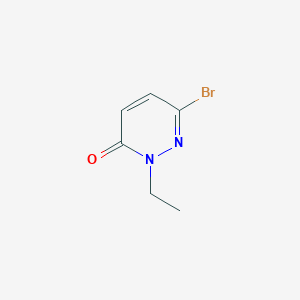
![N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2909256.png)
